

# Application Notes & Protocols: Microbial Synthesis of Santalol in Engineered Yeast

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## Compound of Interest

Compound Name:	Santalol
CAS No.:	73890-74-1
Cat. No.:	B3429334

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This document provides a comprehensive overview and detailed protocols for the microbial synthesis of **santalol**, a key component of sandalwood oil, using engineered *Saccharomyces cerevisiae*. The methodologies described herein are based on established metabolic engineering strategies that have successfully redirected yeast metabolism towards the production of this high-value sesquiterpenoid.

## Introduction

Sandalwood oil, highly valued in the fragrance and pharmaceutical industries, is traditionally extracted from the heartwood of *Santalum* species. Over-harvesting and the long maturation period of sandalwood trees have made the natural supply unsustainable. Metabolic engineering of microorganisms like *Saccharomyces cerevisiae* offers a promising and sustainable alternative for the production of **santalol** and its precursors.[1] This yeast species is a well-established industrial microorganism, and its genetic tractability makes it an ideal host for constructing complex biosynthetic pathways.

The core strategy for engineering yeast to produce **santalol** involves the heterologous expression of genes from the **santalol** biosynthetic pathway and the optimization of the native yeast mevalonate (MVA) pathway to increase the supply of the precursor molecule, farnesyl diphosphate (FPP).[2][3] Key enzymes in this pathway include santalene synthase (STS), which converts FPP to santalene, and a cytochrome P450 monooxygenase (CYP) along with its redox partner, a cytochrome P450 reductase (CPR), which hydroxylates santalene to form **santalol**. [2][4]

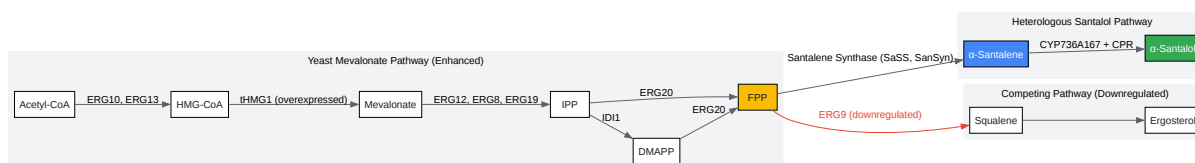
## Data Presentation: **Santalol** and Santalene Production in Engineered Yeast

The following table summarizes the quantitative data on **santalol** and its precursor, santalene, production achieved in various engineered *S. cerevisiae* strains under different fermentation conditions.

Product	Titer	Engineering Strategy	Fermentation Scale	Reference
Santalols	1.3 g/L	Overexpression of SaSS and GAL regulatory system control.	Fed-batch	[5][6]
(Z)- $\alpha$ -Santalol	1.2 g/L	Overexpression of SanSyn and GAL regulatory system control.	Fed-batch	[5][6]
Santalenes	94.6 mg/L	Integration of biosynthetic cassettes using pDi-CRISPR.	Shake flask	[7]
Santalols	68.8 mg/L	Downregulation of ERG9 gene.	Shake flask	[7]
Santalenes	164.7 mg/L	Downregulation of ERG9 gene.	Shake flask	[7]
(Z)-Santalols	10.4 g/L	Engineering of cytochrome P450 to the peroxisomal surface.	Fed-batch	[8]

## Signaling Pathways and Experimental Workflow

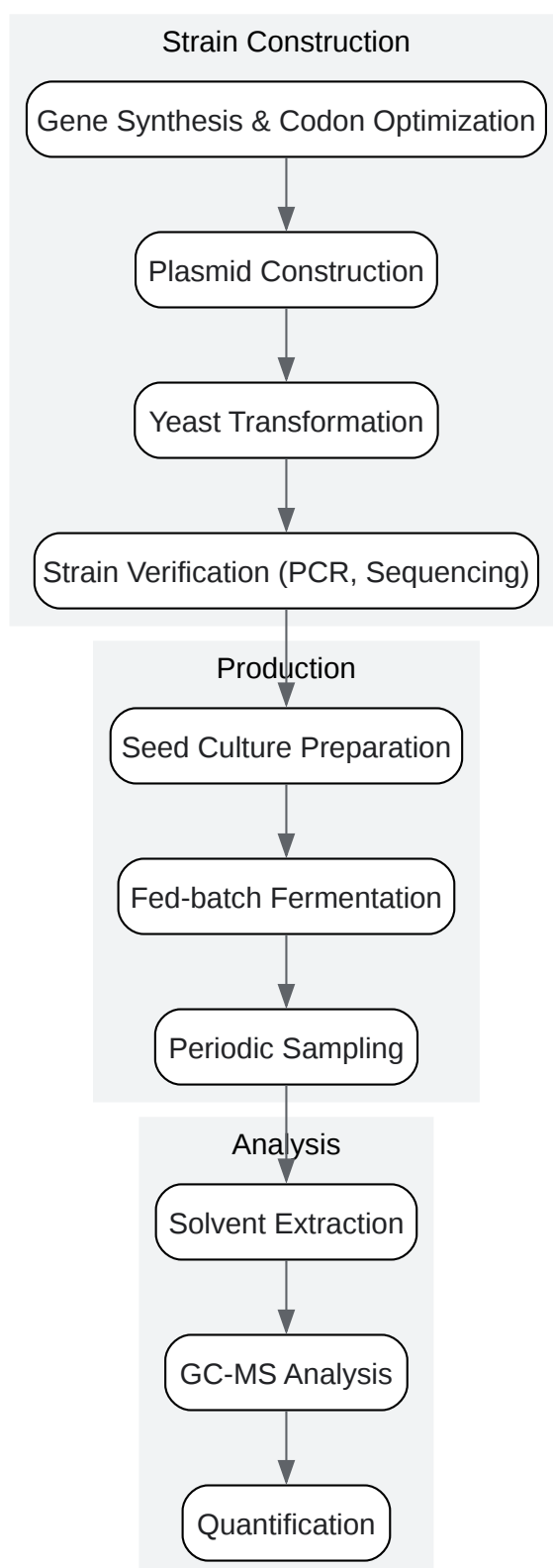
### Engineered Santalol Biosynthetic Pathway in *S. cerevisiae*



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Caption: Engineered **santalol** biosynthetic pathway in *S. cerevisiae*.

## Experimental Workflow for Santalol Production



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Caption: Experimental workflow for microbial synthesis of **santalol**.

## Experimental Protocols

### Protocol 1: Construction of Santalol-Producing Yeast Strain

#### 1.1. Gene Synthesis and Codon Optimization:

- Synthesize the coding sequences for santalene synthase (e.g., SaSS from *Santalum album* or SanSyn from *Clausena lansium*) and a cytochrome P450 monooxygenase (e.g., CYP736A167 from *S. album*) with its corresponding cytochrome P450 reductase (CPR).[5][7]
- Codon-optimize the synthesized genes for optimal expression in *Saccharomyces cerevisiae*.

#### 1.2. Expression Vector Construction:

- Clone the codon-optimized genes into yeast expression vectors under the control of strong, inducible promoters (e.g., GAL promoters).[5][6]
- For increased precursor supply, overexpress key genes of the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1).[2]
- To redirect metabolic flux towards FPP, downregulate the competing ergosterol pathway by replacing the native promoter of the ERG9 gene (squalene synthase) with a glucose-repressible promoter like PHXT1.[5][6][9] This can be achieved using CRISPR-Cas9-mediated genome editing.

#### 1.3. Yeast Transformation:

- Transform the constructed expression vectors and genome editing cassettes into a suitable *S. cerevisiae* host strain (e.g., BY4742) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
- Select for positive transformants on appropriate selective media.

#### 1.4. Strain Verification:

- Confirm the successful integration of the expression cassettes and promoter replacement by colony PCR.
- Verify the sequence of the integrated genes by Sanger sequencing.

## Protocol 2: Fed-Batch Fermentation for Santalol Production

### 2.1. Seed Culture Preparation:

- Inoculate a single colony of the engineered yeast strain into 50 mL of appropriate selective medium in a 250 mL flask.
- Incubate at 30°C with shaking at 220 rpm for 24-48 hours until the culture reaches the mid-logarithmic growth phase.

### 2.2. Fed-Batch Fermentation:

- Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the seed culture to an initial OD600 of 0.1.
- Control the temperature at 30°C and maintain the pH at 5.5 with the addition of 2 M NaOH.
- Maintain dissolved oxygen above 20% by controlling the agitation and aeration rate.
- After the initial batch phase (consumption of initial glucose), initiate a fed-batch phase by feeding a concentrated galactose solution to induce gene expression from the GAL promoters.<sup>[5][6]</sup>
- Add an overlay of dodecane (10% v/v) to the culture to capture the volatile **santalol** product.

### 2.3. Sampling:

- Collect samples periodically to monitor cell growth (OD600) and for product analysis.

## Protocol 3: Extraction and Quantification of Santalol

### 3.1. Extraction:

- Centrifuge the collected culture samples to separate the cells and the dodecane layer from the aqueous phase.
- Collect the dodecane layer containing the extracted **santalol**.
- For intracellular product, perform solvent extraction from the cell pellet using a suitable organic solvent like hexane or ethyl acetate.[10]

### 3.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

- Analyze the dodecane and solvent extracts using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
- Use an appropriate temperature program to separate santalene and **santalol** isomers.
- Identify the products by comparing their mass spectra and retention times with authentic standards.[11]
- Quantify the concentration of **santalol** by generating a standard curve with a known concentration of pure **santalol** standard.

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